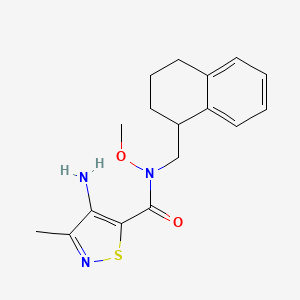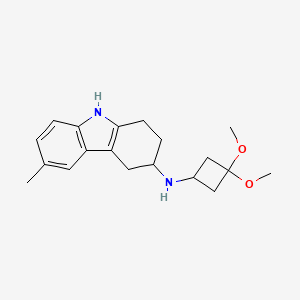![molecular formula C11H15NO5S B7439237 N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide](/img/structure/B7439237.png)
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide, also known as MTC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a thietane-based compound that has been shown to possess a range of interesting properties, including antibacterial, antifungal, and anticancer activities. In
Wissenschaftliche Forschungsanwendungen
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been shown to possess anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting key metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide in lab experiments is its broad range of activity against bacterial, fungal, and cancer cells. However, one limitation of using N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide. One area of interest is the development of new synthetic methods for producing N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide, which could potentially improve its yield and purity. Another area of interest is the investigation of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide's potential as a therapeutic agent for the treatment of bacterial, fungal, and cancer infections. Finally, there is interest in exploring the potential of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide as a scaffold for the development of new drugs with improved activity and selectivity.
Synthesemethoden
The synthesis of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide involves the reaction of 5-methylfurfurylamine with 2,2-dimethoxypropane-1,3-dithiolane-4-one in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide as a white crystalline solid with a melting point of 120-122°C.
Eigenschaften
IUPAC Name |
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-3-4-9(17-8)7-12(16-2)11(13)10-5-6-18(10,14)15/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSBWPALRYJUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C(=O)C2CCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-[(5-methylfuran-2-yl)methyl]-1,1-dioxothietane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7439176.png)
![4,4,4-trifluoro-1-(8-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylbutan-1-one](/img/structure/B7439182.png)
![(2R,4R)-N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2-dimethylpiperidine-4-carboxamide](/img/structure/B7439184.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[4-(6-methylpyridazin-3-yl)phenyl]methanone](/img/structure/B7439187.png)
![1-[(1S,6R)-1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptan-2-yl]-2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanone](/img/structure/B7439193.png)
![1-amino-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7439219.png)

![(7-Methoxypyrazolo[1,5-a]pyridin-3-yl)-[3-(oxetan-3-ylamino)azetidin-1-yl]methanone](/img/structure/B7439231.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7439244.png)
![4-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B7439260.png)
![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)
